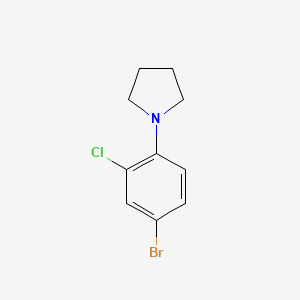

1-(4-Bromo-2-chlorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrClN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

InChI Key |

LTWXVSBFADHJNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl Pyrrolidine and Its Analogs

Classical Approaches to N-Arylation of Pyrrolidines

Traditional methods for the N-arylation of pyrrolidines, while foundational, often require harsh reaction conditions. These approaches primarily include nucleophilic aromatic substitution (SNAr) and Ullmann-type coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a viable pathway for the synthesis of N-aryl pyrrolidines when the aromatic ring is sufficiently activated by electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile (pyrrolidine) attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (a halide) yields the N-arylated product.

For a substrate like 1-bromo-4-chloro-2-nitrobenzene, the nitro group in the ortho or para position to the leaving group can effectively stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the substitution. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, as fluorine is the most electronegative and best able to stabilize the intermediate through its inductive effect.

A relevant example is the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine. In a typical procedure, 1-bromo-2-fluoro-5-nitrobenzene is reacted with pyrrolidine (B122466) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. acsgcipr.org The fluoro group, being more activating for SNAr, is preferentially displaced over the bromo group.

Table 1: Synthesis of a 1-(Bromonitrophenyl)pyrrolidine Analog via SNAr

| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-2-fluoro-5-nitrobenzene | Pyrrolidine | K₂CO₃ | DMF | 100 | 81.3 |

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical copper-promoted reaction for the formation of C–N bonds between an aryl halide and an amine. chemrxiv.org Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents. nih.gov The reaction is generally more effective with aryl iodides and bromides than with aryl chlorides.

Modern modifications of the Ullmann reaction have led to milder conditions through the use of copper(I) salts as catalysts, often in combination with ligands such as diamines, amino acids, or phenanthrolines. These ligands enhance the solubility and reactivity of the copper catalyst. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl amine.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl compounds, offering milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C–N bonds, employing a palladium catalyst with a phosphine (B1218219) ligand. wikipedia.org This reaction is applicable to a broad range of aryl and heteroaryl halides and sulfonates with various primary and secondary amines. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the N-arylated product. libretexts.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results. The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu), in an aprotic solvent like toluene (B28343) or dioxane.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | K₂CO₃ | Water | 80 | High |

| 4-Iodoanisole | Aniline | Pd(OAc)₂ | rac-BINAP | Cs₂CO₃ | Toluene | Reflux | Moderate to High |

Copper-Mediated N-Arylation Methods

Modern copper-catalyzed N-arylation reactions, often referred to as Ullmann-Goldberg type reactions, represent a significant improvement over the classical Ullmann condensation. These methods utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. nih.gov A variety of ligands have been developed to facilitate these reactions under milder conditions, including diamines, amino acids, and phosphonates. researchgate.netacs.org

These reactions are generally more cost-effective than their palladium-catalyzed counterparts. The substrate scope is broad, and the reactions often exhibit good functional group tolerance. For example, the N-arylation of amides with aryl iodides has been efficiently catalyzed by CuI with (S)-N-methylpyrrolidine-2-carboxylate as a ligand in DMSO at 110°C. nih.gov

Table 3: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Various Aryl Iodides

| Aryl Iodide | Product | Yield (%) |

| Iodobenzene | 1-Phenylpyrrolidin-2-one | 92 |

| 4-Iodoacetophenone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 85 |

| 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 88 |

| 4-Iodotoluene | 1-(4-Methylphenyl)pyrrolidin-2-one | 91 |

Reaction Conditions: 2-pyrrolidinone, aryl iodide, CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₃PO₄, DMSO, 110°C, 5h. nih.gov

Nickel-Catalyzed Approaches

Nickel-catalyzed C–N cross-coupling reactions have emerged as a promising alternative to palladium- and copper-based systems, owing to the lower cost and higher abundance of nickel. nih.gov Nickel catalysts can effectively couple a variety of aryl halides, including the less reactive aryl chlorides, with amines.

The catalytic cycle of nickel-catalyzed amination is similar to that of palladium, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand is critical, with N-heterocyclic carbenes (NHCs) and phosphine ligands being commonly employed. These reactions are often performed in the presence of a strong base, such as sodium tert-butoxide, in solvents like dioxane or toluene.

For instance, the amination of aryl carbamates with morpholine (B109124) has been successfully achieved using a Ni(cod)₂ catalyst with an SIPr·HCl ligand and NaOtBu as the base in dioxane at 80°C. nih.gov

Alternative and Emerging Synthetic Routes

The synthesis of arylpyrrolidines, including 1-(4-Bromo-2-chlorophenyl)pyrrolidine and its analogs, is increasingly benefiting from modern synthetic methodologies that offer greater efficiency, control, and environmental compatibility compared to traditional methods. These emerging routes, such as C-H activation and microwave-assisted synthesis, provide powerful tools for constructing these valuable chemical scaffolds.

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of arylpyrrolidines. researchgate.netnih.gov This approach circumvents the need for pre-functionalized starting materials by directly coupling an aryl group to a C-H bond of the pyrrolidine ring. Palladium-catalyzed reactions are particularly prominent in this area. nih.govacs.org

A key element in successful C-H activation is the use of a directing group (DG), which is temporarily installed on the pyrrolidine nitrogen or another part of the molecule. This DG coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring high regioselectivity. acs.org For instance, an 8-aminoquinoline (B160924) (AQ) group can be used as a bidentate directing group to promote C(4) arylation on a pyrrolidine-3-carboxylic acid derivative, overcoming the inherent activation of the C(2) position. acs.org Similarly, a bulky triisopropylbenzothioamide directing group has proven effective for the enantioselective C-H arylation of pyrrolidines. nih.gov

These strategies often demonstrate broad substrate scope and functional group tolerance. researchgate.net For example, the C-H activation-arylation approach has been described as a highly efficient method that allows for complete enantiocontrol of the final product. nih.gov The directing group can typically be removed under specific conditions after the desired arylation has been achieved, yielding the functionalized pyrrolidine. acs.orgnih.gov

| Catalyst System | Directing Group (DG) | Site of Arylation | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate / K₂CO₃ | Aminoquinoline (AQ) | C(4) of pyrrolidine-3-carboxylic acid derivatives | Excellent regio- and stereoselectivity; silver-free conditions. acs.org | acs.org |

| Palladium(II) / Chiral Phosphoric Acid | Triisopropylbenzothioamide | α-position to Nitrogen | Highly enantioselective; DG removable in two steps. nih.gov | nih.gov |

| Copper(II) Triflate / Bisoxazoline Ligand | N-Fluoro sulfonamide | δ-C(sp³) position | Achieves functionalization at a remote, unactivated C-H bond via intramolecular hydrogen atom transfer (HAT). researchgate.net | researchgate.net |

Microwave-assisted synthesis has become a valuable technique for accelerating the synthesis of heterocyclic compounds, including pyrrolidine derivatives. nih.govejournal.by This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. mdpi.comyoutube.com

The primary advantage of microwave heating is its "incore" or bulk heating mechanism, which heats the entire reaction volume more homogeneously than the surface heating provided by an oil bath. youtube.com This rapid and uniform heating can minimize the formation of side products. nih.gov For instance, in the N-alkylation of a pyrrolidine-fused chlorin, microwave-assisted heating at 75 °C for just 5-30 minutes afforded high yields (68-89%) of the desired products. nih.gov In another example, the synthesis of acetamide (B32628) derivatives was achieved in a few minutes with moderate to good yields under microwave irradiation, whereas conventional heating required 2-3 hours. mdpi.com

Microwave-assisted synthesis is also aligned with the principles of green chemistry, as it often allows for solvent-free reactions or the use of smaller solvent volumes, reducing costs and waste disposal issues. ejournal.byyoutube.com

| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 8 hours, 50% yield | 4 hours, 41% yield | Time- and energy-efficient. nih.gov | nih.gov |

| N-Alkylation | Not specified | 5-30 minutes, 68-89% yield | Rapid, controlled heating with high yields. nih.gov | nih.gov |

| Acetamide Synthesis | 2-3 hours, ~60% yield | Few minutes, good yields | Significant reduction in reaction time. mdpi.com | mdpi.com |

| Nucleophilic Aromatic Substitution | 12-24 hours, 35-60% yield | ~10 minutes, ~100% yield | Drastically reduced time and improved yield. youtube.com | youtube.com |

Regioselectivity and Stereocontrol in Synthesis

Achieving precise control over regioselectivity (where on a molecule a reaction occurs) and stereocontrol (the spatial arrangement of atoms) is paramount in modern organic synthesis, particularly for producing specific isomers of complex molecules like substituted arylpyrrolidines. acs.orgrsc.org

Regioselectivity is often dictated by the synthetic method employed. In C-H activation strategies, the directing group is the primary determinant of regioselectivity. acs.org By choosing a directing group that binds to the catalyst and holds it over a specific C-H bond, chemists can selectively functionalize positions that might otherwise be unreactive. For example, a palladium-catalyzed C-H arylation using an aminoquinoline directing group at the C(3) position of a pyrrolidine ring directs the arylation specifically to the C(4) position. acs.org This level of control is crucial for building highly functionalized and complex pyrrolidine structures.

Stereocontrol refers to the ability to form one stereoisomer preferentially over another. This is critical as different stereoisomers of a molecule can have vastly different biological activities. In the synthesis of substituted pyrrolidines, stereocontrol can be achieved through various means. One common approach is the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer. For instance, palladium-catalyzed C-H arylation can be rendered stereoselective, leading to the synthesis of specific cis-3,4-disubstituted pyrrolidines. acs.org Furthermore, reaction conditions can be manipulated; forcing conditions, such as using a strong base at high temperatures, can sometimes be used to epimerize an unstable stereocenter to the more stable configuration. nih.gov Metal-catalyzed N-H insertion reactions followed by an intermolecular aldol (B89426) reaction can also provide a highly stereoselective route to functionalized pyrrolidines. researchgate.net

| Methodology | Control Element | Outcome | Example | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Arylation | C(3) Aminoquinoline Directing Group | Regioselectivity | Selective arylation at the C(4) position of the pyrrolidine ring. acs.org | acs.org |

| Pd-Catalyzed C-H Arylation | Chiral Ligands/Auxiliaries | Stereoselectivity | Formation of cis-3,4-disubstituted pyrrolidines. acs.org | acs.org |

| One-pot, three-component reaction | L-proline functionalized nanocatalyst | Stereoselectivity | High diastereoselectivity for endo-isomers of spirocyclic pyrrolidines. rsc.org | rsc.org |

| Forced Epimerization | Base (e.g., NaOH) and Heat | Stereoselectivity | Conversion to a single, more stable enantiomer at the alpha carbon. nih.gov | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 2 Chlorophenyl Pyrrolidine

Reactions Involving the Aryl Halide Moieties

The presence of two distinct halogen atoms on the phenyl ring, bromine and chlorine, allows for selective and sequential reactions, a cornerstone of modern synthetic strategy. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions is a key aspect of the compound's utility.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi, Stille)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-(4-bromo-2-chlorophenyl)pyrrolidine, the reactivity difference between the aryl-bromine and aryl-chlorine bonds is often exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound. It is a versatile method for creating biaryl structures. mdpi.com In the case of this compound, the Suzuki-Miyaura reaction can be selectively performed at the C-Br position by careful choice of catalyst and reaction conditions. nih.govmdpi.com For instance, using a palladium catalyst like Pd(PPh3)4, the bromo position can be selectively coupled with an arylboronic acid, leaving the chloro substituent intact for subsequent transformations. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.org For this compound, the greater reactivity of the C-Br bond allows for selective olefination at the 4-position. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. mdpi.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org Similar to other cross-coupling reactions, the C-Br bond of this compound is expected to react preferentially over the C-Cl bond. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. The differential reactivity of the halogens allows for selective coupling at the C-Br position.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the aryl halide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org Nevertheless, it offers another avenue for selective functionalization of the C-Br bond in this compound.

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron | Versatile, forms biaryls |

| Heck | Alkene | Forms substituted alkenes |

| Sonogashira | Terminal Alkyne | Forms arylalkynes |

| Negishi | Organozinc | High functional group tolerance |

| Stille | Organotin | Effective but uses toxic reagents |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, often used to generate highly reactive organometallic intermediates. wikipedia.org This reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, the bromine atom is expected to undergo exchange much more readily than the chlorine atom. This selective exchange would generate a lithiated intermediate at the 4-position, which can then be trapped with various electrophiles to introduce a wide range of functional groups. This method provides a powerful alternative to cross-coupling reactions for the functionalization of the aryl ring. A combination of i-PrMgCl and n-BuLi can also be employed for bromine-metal exchange, which can sometimes offer advantages over using alkyllithium reagents alone. nih.govnih.gov

Nucleophilic Aromatic Substitution on the Aryl Ring

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.com The aryl ring of this compound is not strongly activated towards classical SNA reactions. The pyrrolidino group is an electron-donating group, which deactivates the ring for this type of transformation. Therefore, direct displacement of either the bromide or chloride by common nucleophiles under standard SNA conditions is generally not feasible.

However, under forcing conditions or via alternative mechanisms such as the benzyne (B1209423) mechanism, substitution might be induced. The benzyne mechanism involves elimination of HX to form a highly reactive aryne intermediate, followed by the addition of a nucleophile. youtube.com

Reactions at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center. It can readily react with electrophiles. For instance, it can be protonated by acids to form a pyrrolidinium (B1226570) salt. It can also be alkylated with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form the corresponding N-alkylated or N-acylated products. These reactions would modify the electronic properties of the aryl ring by altering the electron-donating ability of the pyrrolidine substituent.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring itself can be a site for further chemical modification, although this is generally less straightforward than reactions at the aryl halides or the nitrogen atom. nih.gov Various methods have been developed for the synthesis of functionalized pyrrolidines, which could potentially be adapted. nih.govresearchgate.net For instance, reactions involving C-H activation or other advanced synthetic methodologies could be envisioned to introduce substituents onto the pyrrolidine ring. nih.gov

Mechanistic Elucidation of Key Transformations

The mechanisms of the cross-coupling reactions mentioned above are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organometallic coupling partner (e.g., boronic acid, organozinc, or organotin) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org

For metal-halogen exchange, the mechanism involves the formation of an "ate" complex between the organolithium reagent and the aryl halide, followed by the transfer of the halogen to the lithium and the aryl group to the metal. wikipedia.org

The study of these mechanisms is crucial for optimizing reaction conditions and predicting the outcome of new transformations involving this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(4-Bromo-2-chlorophenyl)pyrrolidine, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. However, specific chemical shift (δ) values, coupling constants (J), and signal multiplicities for this compound have not been reported in the available literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyrrolidine (B122466) ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the pyrrolidine ring and the 4-bromo-2-chlorophenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

Currently, there are no published 2D NMR data sets for this compound.

Solid-State NMR Applications

Solid-State NMR (ssNMR) could provide information about the structure, conformation, and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism and for compounds that are not amenable to single-crystal X-ray diffraction. No ssNMR studies for this compound have been documented.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight and to study the fragmentation patterns of a molecule, which can provide valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) would be expected to confirm its elemental composition. The fragmentation pattern would likely involve the characteristic isotopic signature of bromine and chlorine atoms. Specific mass-to-charge ratio (m/z) values for the molecular ion and its fragments are not available in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and conformational isomers. The spectra of this compound would be expected to show characteristic bands for the C-H, C-N, C-C, C-Br, and C-Cl bonds, as well as vibrations of the aromatic and pyrrolidine rings. However, no experimental FT-IR or Raman spectra with specific vibrational frequencies (in cm⁻¹) have been published.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. Such an analysis for this compound would provide precise information about the conformation of the pyrrolidine ring and the relative orientation of the substituted phenyl group. At present, the crystal structure of this compound has not been reported.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax), providing information about the conjugated π-electron system of the aromatic ring. Fluorescence spectroscopy would provide data on the emission properties of the molecule, if any. No UV-Vis or fluorescence spectral data for this compound are currently available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and the three-dimensional arrangement of atoms in a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability, reactivity, and structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dntb.gov.uamdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy.

For 1-(4-Bromo-2-chlorophenyl)pyrrolidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to:

Optimize Molecular Geometry: Determine the most stable arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute total energy, dipole moment, and the distribution of electron density.

Analyze Molecular Orbitals: Investigate the shapes and energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

These calculations provide a foundational understanding of the molecule's stability and electronic characteristics. dntb.gov.uamdpi.com

Ab Initio Methods for Electronic Properties (e.g., HOMO-LUMO)

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to study electronic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. nih.gov For this compound, these calculations would predict its reactivity profile and sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Hypothetical Electronic Properties Calculated by DFT and Ab Initio Methods

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.1 D |

Note: The values in this table are illustrative and represent typical outputs from such calculations. Specific experimental or computational studies for this compound are not available.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like the pyrrolidine (B122466) ring relative to the phenyl group in this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angle between the phenyl ring and the pyrrolidine ring and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals:

Global Minimum: The most stable, lowest-energy conformation.

Local Minima: Other stable, but higher-energy, conformers.

Transition States: The energy maxima that represent the barriers to rotation between conformers.

This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a given reaction involving this compound, these studies would involve:

Mapping the Reaction Coordinate: Identifying the lowest energy path from reactants to products.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which corresponds to the transition state structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

This analysis provides detailed, atom-level insights into how reactions occur, which is often difficult to determine experimentally.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming a molecule's structure. For this compound, calculations could provide:

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra by calculating the frequencies of molecular vibrations. These theoretical spectra can be compared with experimental ones to assign specific peaks to vibrational modes (e.g., C-H stretch, C-Br stretch). nih.gov

NMR Chemical Shifts: Predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. This aids in the assignment of experimental NMR signals to specific atoms within the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum by calculating the energies of electronic excitations. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value Range |

|---|---|---|

| Infrared (IR) | C-Br Stretch | 550-650 cm-1 |

| Infrared (IR) | C-Cl Stretch | 700-800 cm-1 |

| 13C NMR | Aromatic Carbons | 110-150 ppm |

| 1H NMR | Pyrrolidine Protons | 1.8-3.5 ppm |

| UV-Visible | λmax | 275 nm |

Note: These values are typical for the functional groups present and serve as examples of what computational analysis would yield. They are not based on published data for this specific compound.

Molecular Dynamics Simulations in Chemical Reactivity Contexts

While quantum mechanics is excellent for studying static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of molecular behavior.

In the context of the chemical reactivity of this compound, MD simulations could be used to:

Simulate Solvation: Study how solvent molecules (e.g., water) arrange around the solute and how this affects its conformation and reactivity.

Explore Reaction Dynamics: In combination with quantum mechanics (QM/MM methods), simulate the entire process of a chemical reaction, including the role of molecular motion and solvent effects.

Study Binding to Biological Targets: If the molecule is a potential drug, MD simulations can model its interaction and binding with a target protein, providing insights into its mechanism of action.

These simulations bridge the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Preparation of Complex Halogenated Aryl-Pyrrolidine Scaffolds

The primary strategic value of 1-(4-bromo-2-chlorophenyl)pyrrolidine lies in the distinct reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. nih.govnih.gov This reactivity difference allows for chemoselective functionalization at the 4-position of the phenyl ring, while leaving the chlorine atom at the 2-position untouched for subsequent transformations. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecules. nih.govresearchgate.net

Key palladium-catalyzed reactions can be selectively performed at the C-Br position, including:

Suzuki-Miyaura Coupling: This reaction introduces new aryl or vinyl groups by coupling with boronic acids or esters. nih.govmdpi.com

Sonogashira Coupling: This method forms a C-C bond with a terminal alkyne, yielding arylalkyne structures. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond, allowing for the introduction of a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.orgnih.gov

The selective modification of the bromine atom provides a robust method for elaborating the core scaffold, yielding more complex intermediates that still retain the 2-chloro substituent for potential future reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(2-Chloro-4-arylphenyl)pyrrolidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(2-Chloro-4-(alkynyl)phenyl)pyrrolidine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 1-(2-Chloro-4-(amino)phenyl)pyrrolidine |

This table illustrates plausible, chemically-sound transformations based on established cross-coupling methodologies for aryl bromides. nih.govmdpi.comwikipedia.orgnih.govnih.gov

Synthesis of Novel Heterocyclic Systems Bearing the 4-Bromo-2-chlorophenyl Moiety

The strategic placement of functional groups on the this compound scaffold enables its use in the synthesis of novel and complex heterocyclic systems. Following an initial selective cross-coupling reaction at the bromo position, the newly introduced functional group can participate in an intramolecular cyclization reaction. rsc.org

For instance, a Sonogashira coupling can introduce an alkyne group ortho to the pyrrolidine (B122466) nitrogen. This intermediate could then potentially undergo an intramolecular cyclization to form a new fused ring system. researchgate.net Similarly, introducing a group with an active methylene (B1212753) or amino functionality via Suzuki or Buchwald-Hartwig amination could set the stage for a cyclization event involving the ortho-chloro substituent, leading to the formation of benzofused heterocycles. While direct examples involving this compound are not extensively documented, the principle of using ortho-haloaryl compounds in cyclization reactions is a well-established synthetic strategy. beilstein-journals.orgrsc.org

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for efficiency in chemical synthesis. researchgate.netorganic-chemistry.org While N-aryl pyrrolidines can participate in MCRs, the direct use of this compound as a primary amine-like component may be limited by the steric hindrance and reduced nucleophilicity of the nitrogen atom, which is directly attached to the bulky aromatic ring. tandfonline.comnih.gov

A more viable strategy involves using the compound as a platform to introduce functionalities that can then participate in an MCR. For example, the aryl bromide can be converted into an aldehyde via a Bouveault reaction or into a carboxylic acid. These functionalized derivatives can then serve as key components in well-known MCRs like the Ugi or Passerini reactions. organic-chemistry.orgrloginconsulting.com This approach leverages the core scaffold to create advanced building blocks tailored for complex, one-pot transformations.

Strategic Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space for biological screening. nih.govnih.govrsc.org The orthogonal nature of the C-Br and C-Cl bonds makes this compound an ideal starting scaffold for a DOS campaign. cam.ac.ukcam.ac.uk

A typical DOS strategy using this scaffold would involve a "branching" approach:

First Diversification Step: A library of compounds is created by reacting the more labile C-Br bond with a diverse set of building blocks (e.g., 20 different boronic acids in a Suzuki coupling).

Second Diversification Step: The resulting library of 20 unique 1-(2-chloro-4-substituted-phenyl)pyrrolidines, each still containing the unreacted C-Cl bond, is then subjected to a second reaction under more forcing conditions. This C-Cl bond can be coupled with another set of diverse building blocks (e.g., 20 different amines in a Buchwald-Hartwig amination). acs.orgresearchgate.net

This two-step, orthogonal diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single, common intermediate. For example, reacting the initial scaffold with 20 building blocks at the bromine position, followed by reacting each of those products with 20 different building blocks at the chlorine position, would theoretically yield a library of 400 (20 x 20) distinct final products.

| Step | Reaction | Building Blocks (Example Set) | Intermediate/Product Library | Library Size |

| 1 | Suzuki Coupling (at C-Br) | 20 unique Boronic Acids | Library of 2-chlorophenyl derivatives | 20 compounds |

| 2 | Buchwald-Hartwig (at C-Cl) | 20 unique Amines | Final library of diverse aryl-pyrrolidines | 400 compounds |

This table illustrates a hypothetical DOS workflow demonstrating the multiplicative power of using an orthogonal scaffold. nih.govcam.ac.uk

Future Research Directions and Emerging Opportunities in Arylpyrrolidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable synthetic methods is a paramount goal in modern organic chemistry. For arylpyrrolidines like 1-(4-Bromo-2-chlorophenyl)pyrrolidine, this involves moving away from traditional, often harsh, reaction conditions towards greener alternatives.

Key areas of focus include:

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce solvent waste, energy consumption, and reaction time. For instance, a one-pot protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones directly from alcohols has been developed using heteropolyanion-based ionic liquids as catalysts. mdpi.com This approach, which involves an initial oxidation of the alcohol followed by a cyclocondensation, exemplifies a sustainable strategy that could be adapted for arylpyrrolidine synthesis. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This technology has been successfully applied to various organic transformations and holds promise for the efficient synthesis of arylpyrrolidine derivatives.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable chemistry. Research into aqueous micellar conditions for reactions like Sonogashira couplings has demonstrated improved yields and catalyst loadings, highlighting a path toward greener synthesis of complex molecules. rsc.org

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic metals like iron, copper, and manganese is an active area of research. beilstein-journals.org These metals can offer novel reactivity and reduce the environmental impact of catalytic processes.

A comparative overview of traditional versus sustainable synthetic approaches is presented in the table below.

| Feature | Traditional Synthetic Routes | Sustainable Synthetic Routes |

| Solvent Usage | Often reliant on large volumes of volatile and hazardous organic solvents. | Emphasizes the use of water, bio-solvents, or solvent-free conditions. |

| Energy Consumption | Typically requires prolonged heating using conventional methods. | Utilizes energy-efficient techniques like microwave irradiation. |

| Catalysts | Frequently employs expensive and toxic heavy metal catalysts. | Focuses on reusable catalysts and earth-abundant metals. beilstein-journals.org |

| Atom Economy | May involve multi-step syntheses with stoichiometric reagents, leading to significant waste. | Prioritizes one-pot reactions and catalytic cycles to maximize the incorporation of starting materials into the final product. |

| Reaction Time | Can be lengthy, spanning several hours or days. | Often significantly shorter due to accelerated reaction rates. |

Exploration of Novel Catalytic Systems for C-X Bond Functionalization

The carbon-halogen (C-X) bonds present in molecules like this compound are valuable synthetic handles for further molecular elaboration through cross-coupling reactions. The development of novel catalytic systems for the functionalization of these bonds is a key research direction.

Future opportunities in this area include:

Photoredox Catalysis: This approach uses light to initiate catalytic cycles, often under mild conditions. It has emerged as a powerful tool for forging new bonds and has been applied to a variety of C-H functionalization reactions, a field closely related to C-X functionalization. beilstein-journals.org

Dual Catalysis: Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. For example, the combination of a transition metal catalyst with an organocatalyst or a photoredox catalyst can lead to novel and efficient bond formations.

Ligand Design: The properties of a metal catalyst are often tuned by the ligands that surround the metal center. The design and synthesis of new ligands can lead to catalysts with improved activity, selectivity, and stability.

Heterogeneous Catalysis: Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) can simplify product purification and catalyst recovery, contributing to more sustainable processes. researchgate.net

Recent advances in C-H bond functionalization, a related field, have seen the development of ruthenium-based catalysts for the direct arylation of sp3 C-H bonds in N-phenylpyrrolidine, demonstrating the potential for innovative catalytic approaches in this area. nih.gov

Asymmetric Synthesis and Chiral Induction Studies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. Therefore, the ability to synthesize a single enantiomer of a chiral molecule is of utmost importance in medicinal chemistry.

For arylpyrrolidines that are chiral, future research will focus on:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has become a major area of research. mdpi.com Chiral pyrrolidine-based organocatalysts, for instance, have been successfully employed in a variety of enantioselective transformations. mdpi.comresearchgate.net

Chiral Metal Catalysis: The development of chiral metal complexes that can catalyze enantioselective reactions is another important avenue. This often involves the use of chiral ligands that can effectively transfer their chirality to the substrate.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of enzymes for the synthesis of chiral arylpyrrolidines is a promising and sustainable approach.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. nih.gov

The development of asymmetric syntheses for 2,5-disubstituted pyrrolidines has been a significant area of research, with strategies ranging from the use of the chiral pool to the application of asymmetric catalysis. acs.org

Computational Design of Novel Chemical Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions.

In the context of arylpyrrolidine chemistry, computational design can contribute to:

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be used to model reaction pathways and predict the most likely products, as well as the stereochemical outcome of a reaction.

Designing Novel Catalysts: Computational screening can be used to identify promising catalyst candidates from large virtual libraries, accelerating the discovery of new and improved catalytic systems. nih.gov Data-driven approaches are also being used to explore structure-function relationships in arylpyrrolidine-based catalysts. nih.govnih.govbohrium.com

Understanding Reaction Mechanisms: Detailed computational studies can provide insights into the intricate steps of a chemical reaction, which can guide the optimization of reaction conditions and the development of more efficient processes.

The integration of computational design into the drug discovery pipeline has the potential to reduce the time and cost associated with developing new therapeutics. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling the rapid synthesis and screening of large libraries of compounds. nih.gov This is particularly valuable in drug discovery, where identifying a lead compound often requires the evaluation of thousands of molecules.

Future developments in this area will likely involve:

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers several advantages, including better control over reaction parameters, improved safety, and the potential for seamless integration into automated platforms. chemrxiv.org

Robotics and Automation: Robotic platforms can be used to perform repetitive synthetic tasks, freeing up researchers to focus on more creative aspects of the scientific process. helgroup.com These platforms can be programmed to carry out complex multi-step syntheses and can be integrated with analytical instrumentation for real-time reaction monitoring.

Machine Learning and Artificial Intelligence: AI algorithms can be used to analyze large datasets from high-throughput experiments to identify patterns and predict the outcomes of new reactions. researchgate.net This can guide the design of new experiments and accelerate the optimization of reaction conditions.

The development of automated platforms for high-throughput chemical synthesis is expected to significantly accelerate the discovery of new arylpyrrolidine derivatives with valuable biological and material properties. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-2-chlorophenyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cycloalkylation of intermediates under phase-transfer catalysis (PTC) conditions, as demonstrated for structurally similar bromo/chloro-substituted pyrrolidine derivatives . Key steps include:

- Precursor selection : Use halogenated aryl amines or amides as starting materials.

- Catalysis : Optimize PTC conditions (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields.

- Statistical optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions . For example, a 2³ factorial design can reduce experimental iterations by 50% while resolving interactions between variables.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances, as seen in related bromo-chloro-pyrrolidine derivatives .

- NMR spectroscopy : Use H/C NMR to verify substitution patterns (e.g., bromo and chloro substituents at positions 4 and 2, respectively).

- HPLC-MS : Quantify purity (>97%) and detect trace impurities (e.g., unreacted precursors) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard mitigation : Refer to Safety Data Sheets (SDS) for structurally analogous compounds (e.g., H302/H315/H319/H335 hazard codes indicate risks of toxicity, skin irritation, and respiratory sensitization) .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis and handling.

- Waste disposal : Neutralize halogenated byproducts via approved protocols (e.g., sodium bicarbonate for acidic residues) .

Q. How does the electronic nature of the 4-bromo-2-chlorophenyl group influence reactivity?

- Methodological Answer :

- Electrophilic substitution : The bromine atom (strong electron-withdrawing effect) directs reactions to the para position, while chlorine’s inductive effect stabilizes intermediates.

- Cross-coupling potential : The bromine site is amenable to Suzuki-Miyaura coupling for functionalization, but steric hindrance from the pyrrolidine ring may require bulky palladium catalysts .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatization of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to map transition states and activation energies for reactions like Buchwald-Hartwig amination or Ullmann coupling. ICReDD’s reaction path search methods (combining computation and experiment) can prioritize viable pathways .

- Software tools : Gaussian or ORCA for energy minimization; PyMol for visualizing steric clashes in the pyrrolidine-phenyl system .

Q. How do researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Root-cause analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses .

- Controlled replication : Isolate variables (e.g., trace moisture, oxygen sensitivity) using glovebox conditions.

- Advanced analytics : LC-MS/MS to identify byproducts; in situ IR spectroscopy to monitor reaction progress .

Q. What advanced statistical methods optimize multi-step synthesis protocols?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst loading vs. temperature) to maximize yield.

- Bayesian optimization : Machine learning algorithms iteratively predict optimal conditions with minimal experimental runs, reducing resource consumption .

Q. How does reactor design impact scalability for halogenated pyrrolidine derivatives?

- Methodological Answer :

- Continuous-flow systems : Minimize decomposition of heat-sensitive intermediates (e.g., bromo-chloro intermediates) via precise temperature control.

- Membrane separation : Integrate in-line purification (e.g., nanofiltration) to remove halogenated impurities, as classified under CRDC subclass RDF2050104 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.